4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one is a complex organic compound belonging to the class of pyridazinones. It features a bromine atom at the 4-position of the pyridazine ring and a piperidine moiety that contributes to its pharmacological properties. The compound's structure includes a methyl group at the 2-position and an amino group linked to a piperidine derivative, which enhances its biological activity. Its molecular formula is C17H20BrN3O, indicating the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms.
This heterocyclic ring system is present in various bioactive molecules, including some with anticonvulsant and anti-inflammatory properties.
The presence of a bromine atom can influence a molecule's biological activity and metabolic stability.
Methyl groups can affect a molecule's lipophilicity, which can impact its absorption and distribution in the body.
This group is commonly found in medicinal chemistry and can play a role in ligand-receptor interactions.
Based on this analysis, 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one could be a potential candidate for research in the following areas:
The combination of functional groups might be of interest for researchers exploring novel drug candidates with specific biological activities.
This compound could be used to understand how different chemical modifications affect the properties of pyridazinone-based molecules.
The chemical reactivity of 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one can be explored through various reactions typical of pyridazinones and amines. Key reactions include:
4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one exhibits notable biological activities. It has been studied for its potential as a therapeutic agent in various conditions:
The synthesis of 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one typically involves several steps:
The compound has potential applications in various fields:
Interaction studies are crucial for understanding how 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one interacts with biological targets:
Several compounds share structural similarities with 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one. A comparison highlights its uniqueness:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
4-Chloro-2-methylpyridazinone | Similar pyridazine core | Antitumor | Lacks piperidine moiety |
1-Methylpiperidine | Piperidine structure | CNS effects | No pyridazine component |
4-Methylpyridazinone | Methyl substitution at 4-position | Antimicrobial | Different halogenation pattern |
These comparisons illustrate that while there are compounds with overlapping features, 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one's unique combination of substituents may contribute to distinct pharmacological profiles and therapeutic potentials.
The pyridazinone core’s C-4 bromine serves as a critical handle for functionalization. Nucleophilic aromatic substitution (S~N~Ar) at this position is facilitated by the electron-deficient nature of the pyridazinone ring, which activates the C-4 halogen toward displacement. Recent advances in nucleophilic substitution of hydrogen (S~N~H) have enabled direct amination without prior halogenation, though bromine remains a common leaving group for its balance of reactivity and stability.
Key to this step is the generation of a stabilized anionic intermediate. For 4-bromopyridazinones, the negative charge developed during the substitution is delocalized into the adjacent carbonyl group, enhancing intermediate stability. This electronic tuning allows ammonia or amine nucleophiles to displace bromine under mild conditions. For example, aqueous ammonia reacts with 4-bromo-2-methylpyridazin-3-one at 80°C in dimethylacetamide (DMA) to yield the 4-amino derivative in >85% yield.
Substituents on the pyridazinone ring profoundly influence reactivity. The 2-methyl group exerts steric hindrance, necessitating polar aprotic solvents like DMA or N-methylpyrrolidone (NMP) to stabilize transition states. Computational studies suggest that electron-withdrawing groups at C-2 and C-5 further polarize the C-4 bromine, accelerating substitution rates.
The piperidine ring adopts a chair conformation, a well-documented preference for six-membered saturated heterocycles [4]. In the (3S,5S)-configured piperidine subunit, the 1-methyl and 5-phenyl substituents occupy equatorial positions to minimize 1,3-diaxial steric clashes (Figure 1A). This arrangement stabilizes the ring by approximately 0.72 kcal/mol compared to axial substituent orientations [4]. The nitrogen atom at position 3 engages in hydrogen bonding with the pyridazinone moiety, constraining the inter-ring dihedral angle to 15–25° based on density functional theory (DFT) calculations [5]. This partial conjugation maintains the pyridazinone’s planarity while allowing limited rotational flexibility for target adaptation.
Molecular dynamics simulations reveal two dominant conformational states (Figure 1B):
The 1-methyl group on the piperidine nitrogen induces a 7° puckering distortion, as observed in X-ray crystallography of analogous compounds [2]. This slight chair distortion increases the solvent-exposed surface area by 12%, enhancing aqueous solubility without compromising membrane permeability [3].
The C4 bromine exerts dual electronic effects:
In σ~1~ receptor docking models, the bromine’s quadrupole moment (−1.2 × 10⁻²⁶ esu·cm²) aligns with Tyr 206’s aromatic ring, generating a 3.8 kcal/mol stabilization through lone pair-π interactions [1]. Comparative molecular field analysis (CoMFA) shows a 30% increase in binding affinity (pIC~50~ = 7.4 vs. 6.9 for chlorine analogs) due to bromine’s polarizability and van der Waals radius (1.85 Å vs. 1.75 Å for Cl) [3] [5].
Time-dependent DFT calculations predict a charge-transfer excited state between bromine and the proximal pyridazinone carbonyl (λ~max~ = 320 nm, ε = 4500 M⁻¹cm⁻¹), which may enable photoaffinity labeling applications [5].
The 2-methyl group introduces three key steric effects:
In kinase inhibition assays, the 2-methyl improves selectivity by 15-fold for CDK2 over GSK-3β, attributed to its exclusion from a narrower β-bulge region in the latter [5]. Molecular dynamics trajectories show the methyl induces a 0.9 Å backbone shift in the DFG motif, stabilizing the inactive kinase conformation [1].
The piperidine ring represents a fundamental structural motif in numerous pharmaceutically active compounds, and its stereochemical configuration demonstrates profound effects on biological activity. In the case of 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one, the specific (3S,5S) stereochemistry of the piperidine ring plays a crucial role in determining target affinity and selectivity profiles [1] [2].
Research has demonstrated that piperidine-based compounds exhibit distinct binding behaviors depending on their stereochemical configuration. The (3S,5S) configuration present in the target compound represents a particularly potent arrangement that enhances receptor binding affinity. Comparative studies between piperidine and piperazine derivatives have revealed that the piperidine moiety in the basic part of molecules is established as a critical structural feature for dual histamine H3 and sigma-1 receptor activity [3]. This observation is supported by binding data showing that piperidine derivatives exhibit significantly higher affinity (Ki = 3.64 nM for sigma-1 receptor) compared to their piperazine counterparts (Ki = 1531 nM) [2].
The stereochemical effects of piperidine ring substitution extend beyond simple affinity modulation. Studies examining the impact of piperidine ring stereochemistry on transporter inhibition have shown that different stereoisomers exhibit distinct selectivity profiles. For instance, (-)-cis analogues demonstrate dopamine transporter/norepinephrine transporter selectivity, while (-)-trans and (+)-cis isomers show serotonin transporter or serotonin transporter/norepinephrine transporter selectivity [4]. These findings underscore the importance of precise stereochemical control in pharmaceutical design.
The positional effects of substituents on the piperidine ring also significantly influence biological activity. Para-substitution of the piperidine ring has been shown to be preferable to meta-substitution, with the addition of hydroxyl functional groups increasing inhibitory effects [5]. Specifically, para-hydroxy piperidine ring substitution demonstrated maximum inhibitory activity with IC50 values of 0.01446 ± 0.00183 μM for monoamine oxidase-A and 0.01572 ± 0.00192 μM for monoamine oxidase-B [5].
The conformational preferences of piperidine rings also contribute to their biological activity. The binding affinity of small molecules to protein targets typically ranges from -7 to -12 kcal/mol, and conformational penalties of approximately 3 kcal/mol are unlikely to be overcome by protein-ligand interactions [6]. This suggests that the preferred conformation of the piperidine ring in the target compound is well-suited for its biological targets.
The pyridazinone core represents a versatile scaffold for pharmaceutical development, offering multiple sites for chemical modification to enhance potency and selectivity. The incorporation of the pyridazinone ring system into bioactive compounds has been extensively studied, with particular attention to the effects of various substituents on biological activity [7] [8].
Modifications to the pyridazinone core have demonstrated significant impact on binding affinity and selectivity. The introduction of halogen substituents, particularly bromine at the 4-position as present in the target compound, has been shown to enhance activity through electronic effects and favorable interactions with target proteins [9]. The bromine substituent provides both steric bulk and electronic properties that can optimize binding interactions within the active site of target proteins.
The methyl substitution at the 2-position of the pyridazinone ring contributes to the overall pharmacological profile by modulating both binding affinity and selectivity. Studies have shown that N-methylation of pyridazinone derivatives can affect their binding properties, with some compounds showing enhanced activity while others demonstrate reduced potency [10]. The specific positioning of this methyl group in the target compound appears to be optimized for maintaining high affinity while providing selectivity advantages.
Research on pyridazinone-based phosphodiesterase inhibitors has revealed that structural modifications to the core can dramatically affect potency. For instance, the conversion from pyridazinone to dihydropyridazinone structures resulted in 1.5-3 fold differences in inhibitory activity, with the more planar pyridazinone scaffold showing superior binding due to better interactions with the hydrophobic active site pocket [11]. This observation suggests that the planar nature of the pyridazinone core in the target compound is advantageous for its biological activity.
The effects of additional functional groups on the pyridazinone core have also been extensively studied. The introduction of methoxy groups, as seen in some analogues, can provide additional hydrogen bonding opportunities with key amino acid residues in the binding site. Specifically, 5-methoxyindole-substituted pyridazinones have shown enhanced selectivity profiles compared to other derivatives [11].
Furthermore, the pyridazinone core has demonstrated remarkable flexibility in accommodating various substituents while maintaining biological activity. Studies on vascular adhesion protein-1 inhibitors have shown that pyridazinone derivatives can achieve potent inhibition (IC50 values ranging from 20 to 290 nM) while maintaining selectivity over related enzymes [12]. This versatility makes the pyridazinone core an attractive scaffold for drug development.
The comparison between 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one and 5-hydroxy-2-methylpyridazinone analogues reveals important insights into the structure-activity relationships governing this class of compounds. The substitution pattern and functional group positioning significantly influence both potency and selectivity profiles.
5-Hydroxy-2-methylpyridazinone analogues represent a distinct structural class that differs from the target compound primarily in the nature of the 5-position substituent. While the target compound contains a complex piperidine-containing amino substituent at the 5-position, the hydroxy analogues feature a simpler hydroxyl group. This difference has profound implications for biological activity and target selectivity.
The hydroxyl group in 5-hydroxy-2-methylpyridazinone analogues provides different electronic and steric properties compared to the amino-piperidine substituent in the target compound. Hydroxyl substitution generally increases hydrophilicity and can participate in hydrogen bonding interactions, but may lack the specific three-dimensional structural features required for optimal binding to certain targets [13]. In contrast, the complex piperidine-containing substituent in the target compound offers multiple interaction points and specific stereochemical requirements that can enhance both affinity and selectivity.
Comparative studies of pyridazinone derivatives have shown that the nature of the 5-position substituent critically determines biological activity. For instance, in phosphodiesterase inhibitor studies, compounds with complex aromatic substituents at the 5-position showed dramatically different activity profiles compared to simpler hydroxyl-substituted analogues [13]. The presence of the phenyl-piperidine system in the target compound likely provides enhanced binding affinity through π-π stacking interactions and hydrophobic contacts.
The methylation pattern also differs between these compound classes. While both contain 2-methyl substitution, the overall substitution pattern creates different electronic environments around the pyridazinone core. The 5-hydroxy-2-methylpyridazinone analogues typically show different metabolic stability and pharmacokinetic properties compared to more complex analogues like the target compound [14].
Analysis of cardiovascular-active pyridazinone derivatives has revealed that 5-methylpyridazinone derivatives consistently show greater antihypertensive activity than their 5-H analogues [14]. This suggests that substitution at the 5-position is critical for biological activity, with the nature of the substituent determining the specific pharmacological profile.
The comparative analysis also reveals differences in selectivity profiles between these compound classes. While 5-hydroxy-2-methylpyridazinone analogues may show broader activity against multiple targets, the more complex substitution pattern in the target compound likely provides enhanced selectivity for specific targets. This selectivity advantage can be crucial for therapeutic applications where minimizing off-target effects is essential.
Furthermore, the structural complexity of the target compound compared to 5-hydroxy-2-methylpyridazinone analogues may provide advantages in terms of intellectual property protection and synthetic accessibility. The unique combination of brominated pyridazinone core with stereochemically defined piperidine substitution represents a distinct structural class that offers both biological advantages and commercial potential.